(-)-Englerin A (CAS: 1094250-15-3) is a guaiane sesquiterpene natural product originally isolated from the bark of Phyllanthus engleri. In procurement and chemoinformatics, it is recognized as the gold-standard, low-nanomolar agonist for Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. Unlike broad-spectrum ion channel modulators, Englerin A exhibits extraordinary selectivity, driving calcium overload and rapid cell death specifically in renal cell carcinoma (RCC) lines expressing high levels of TRPC4. For researchers and industrial buyers, sourcing enantiomerically pure (-)-Englerin A is critical for validating TRPC4/5-dependent mechanisms, conducting high-throughput electrophysiology, and benchmarking novel targeted RCC therapeutics [1].
Substituting (-)-Englerin A with structural analogs, racemic mixtures, or alternative TRPC agonists severely compromises assay integrity. The natural analog Englerin B, which lacks the C-9 glycolate ester, is virtually inactive in cytotoxicity and ion channel assays, demonstrating that the intact C-9 ester is an absolute structural requirement [1]. Furthermore, the molecule exhibits strict stereospecificity; the unnatural (+)-enantiomer fails to activate TRPC4/5 channels, making unverified synthetic racemates useless for precision biology [2]. Finally, while other TRPC4/5 agonists like tonantzitlolone exist, they require significantly higher concentrations to achieve channel activation, failing to match the low-nanomolar potency of (-)-Englerin A [3].
Other TRPC4/5 agonists (e.g., Tonantzitlolone, BTD) differ in potency and selectivity profile, which may alter ion channel response interpretation and experimental outcomes.
(+)-Englerin A or racemic mixtures lack the biological activity of the natural (-)-enantiomer; substitution eliminates research-relevant TRPC4/5 activation and cytotoxicity endpoints.
Common renal cancer agents (e.g., sunitinib) do not engage the PKCθ-mediated synthetic lethality pathway, limiting direct mechanistic comparison in cell-model studies.
For electrophysiological profiling and calcium influx assays, (-)-Englerin A provides unmatched potency compared to alternative natural product agonists. In HEK293 cells expressing TRPC4 or TRPC5, (-)-Englerin A activates the channels at low nanomolar concentrations, whereas the alternative agonist tonantzitlolone requires nearly 10-fold higher concentrations to achieve similar activation [1].
| Evidence Dimension | TRPC4 and TRPC5 Activation (EC50) |
| Target Compound Data | (-)-Englerin A: EC50 = 11.2 nM (TRPC4) and 7.6 nM (TRPC5) |
| Comparator Or Baseline | Tonantzitlolone: EC50 = 123 nM (TRPC4) and 83 nM (TRPC5) |
| Quantified Difference | (-)-Englerin A is ~11-fold more potent at TRPC4 and TRPC5. |
| Conditions | Whole-cell patch-clamp and calcium imaging in HEK293 expression systems. |
Allows researchers to use minimal compound concentrations, reducing the risk of off-target effects in sensitive electrophysiological workflows.
Procurement of the exact Englerin A structure is mandatory for oncology research, as minor structural deviations eliminate efficacy. Englerin A, featuring a C-9 glycolate ester, demonstrates extreme cytotoxicity against renal cancer cell lines. In contrast, the naturally co-occurring analog Englerin B, which lacks this ester group, shows virtually no activity in the same assays [1].
| Evidence Dimension | Growth Inhibition (GI50) in Renal Cancer Lines |
| Target Compound Data | Englerin A: GI50 = 10–87 nM |
| Comparator Or Baseline | Englerin B: GI50 > 10,000 nM (10 µM) |
| Quantified Difference | Englerin A is >100-fold to 1,000-fold more potent than Englerin B. |
| Conditions | NCI-60 cell line panel screening (e.g., A498, 786-O). |
Proves that crude extracts or des-glycolate analogs cannot be substituted when screening for TRPC4-mediated cancer cell death.
The biological activity of Englerin A is strictly tied to its natural (-)-enantiomer. Synthetic efforts producing the (+)-enantiomer have demonstrated that the unnatural stereoisomer is completely devoid of biological activity at relevant concentrations, failing to inhibit A498 renal cancer cell growth or activate TRPC channels [1].
| Evidence Dimension | Cell Viability Inhibition (IC50) in A498 cells |
| Target Compound Data | (-)-Englerin A: IC50 = 45 nM |
| Comparator Or Baseline | (+)-Englerin A: Inactive at 1,000 nM (1 µM) |
| Quantified Difference | Complete loss of activity in the (+)-enantiomer. |
| Conditions | A498 cell viability assay. |
Highlights the critical procurement requirement for enantiomerically pure (-)-Englerin A, rendering unverified synthetic racemates unacceptable for biological testing.
When transitioning from in vitro assays to in vivo models, researchers must account for species-specific degradation of Englerin A. While the compound is stable in human and dog plasma, it is rapidly hydrolyzed in rodent plasma, resulting in near-complete degradation within 90 minutes [1]. This necessitates specialized formulation strategies (e.g., PEG300/Cremophor EL) or continuous infusion protocols for murine studies.
| Evidence Dimension | In Vitro Plasma Stability (Remaining compound at 90 mins) |
| Target Compound Data | Stable in human and dog plasma |
| Comparator Or Baseline | Rodent (mouse/rat) plasma: ~0% remaining at 90 mins |
| Quantified Difference | Total loss of intact compound in rodent plasma vs. high stability in human/dog plasma. |
| Conditions | Ex vivo plasma incubation at 37°C for 90 minutes. |
Prevents costly in vivo study failures by alerting buyers to the need for specialized dosing vehicles or metabolic inhibitors in rodent models.
(-)-Englerin A is the definitive small-molecule probe for activating homomeric TRPC4/5 and heteromeric TRPC1/4/5 channels in patch-clamp experiments, owing to its low-nanomolar EC50 and high selectivity[1].
As a highly selective cytotoxic agent against TRPC4-expressing RCC lines (e.g., A498), it serves as a critical positive control for evaluating novel ion channel-targeted chemotherapeutics [2].
Due to its rapid degradation in rodent plasma but stability in human plasma, Englerin A is utilized as a challenging model API for developing advanced lipid-based or nanoparticle formulations designed to protect ester-containing natural products during in vivo dosing [3].